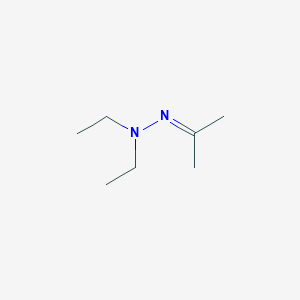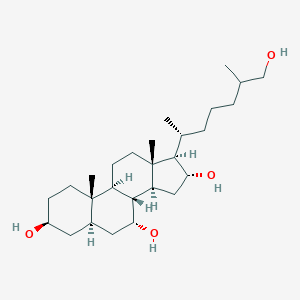
Myxinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myxinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a synthetic compound that is commonly used in laboratory experiments to study its biochemical and physiological effects. Myxinol is a highly versatile compound that can be used in various research areas such as pharmacology, toxicology, and neuroscience.
Mecanismo De Acción
The mechanism of action of Myxinol is not fully understood. However, it is believed that Myxinol acts as a reducing agent and can reduce certain compounds to their corresponding alcohols. Myxinol can also react with aldehydes and ketones to form hydrazone derivatives.
Efectos Bioquímicos Y Fisiológicos
Myxinol has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. Myxinol has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, Myxinol has been shown to have neuroprotective effects and can protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Myxinol is its versatility. It can be used in a wide range of research areas and can provide valuable insights into the effects of drugs and chemicals on the body. Myxinol is also relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to using Myxinol in lab experiments. One of the main limitations is that Myxinol can be toxic to living organisms at high concentrations. Additionally, Myxinol can be unstable in certain conditions, which can affect the accuracy of experimental results.
Direcciones Futuras
There are several future directions for research on Myxinol. One area of research is to further investigate the mechanism of action of Myxinol. Understanding how Myxinol works at a molecular level can provide valuable insights into its potential applications in research. Another area of research is to explore the potential therapeutic applications of Myxinol. Myxinol has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties, which could make it a promising candidate for the development of new drugs. Additionally, further research is needed to determine the optimal conditions for using Myxinol in lab experiments. This can help to improve the accuracy and reliability of experimental results. Finally, research is needed to determine the potential environmental impact of Myxinol. As a synthetic compound, Myxinol has the potential to accumulate in the environment and could have adverse effects on ecosystems.
Métodos De Síntesis
Myxinol is a synthetic compound that can be synthesized in the laboratory using a variety of methods. One of the most common methods of synthesis involves the reaction of 2,4-dinitrophenylhydrazine with an aldehyde or ketone. This reaction produces a yellow-orange precipitate of Myxinol. The purity of the synthesized Myxinol can be improved by recrystallization and purification methods.
Aplicaciones Científicas De Investigación
Myxinol has a wide range of applications in scientific research. It is commonly used in pharmacology to study the effects of drugs on the body. Myxinol can be used to study the mechanism of action of drugs and their interactions with other compounds. Myxinol is also used in toxicology to study the toxic effects of chemicals on the body. It can be used to study the effects of environmental toxins on living organisms. Myxinol is also used in neuroscience research to study the effects of drugs on the nervous system.
Propiedades
Número CAS |
16812-98-9 |
|---|---|
Nombre del producto |
Myxinol |
Fórmula molecular |
C27H48O4 |
Peso molecular |
436.7 g/mol |
Nombre IUPAC |
(3S,5R,7R,8R,9S,10S,13S,14S,16R,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol |
InChI |
InChI=1S/C27H48O4/c1-16(15-28)6-5-7-17(2)25-23(31)14-21-24-20(9-11-27(21,25)4)26(3)10-8-19(29)12-18(26)13-22(24)30/h16-25,28-31H,5-15H2,1-4H3/t16?,17-,18-,19+,20+,21+,22-,23-,24-,25+,26+,27+/m1/s1 |
Clave InChI |
NHNHDZACHWAKJW-NSPSUJRFSA-N |
SMILES isomérico |
C[C@H](CCCC(C)CO)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C)O |
SMILES |
CC(CCCC(C)C1C(CC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)O)CO |
SMILES canónico |
CC(CCCC(C)C1C(CC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)
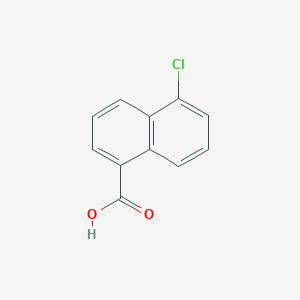
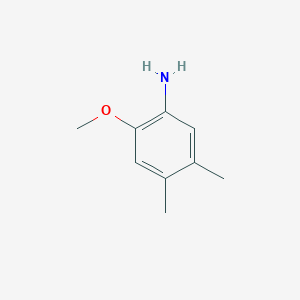

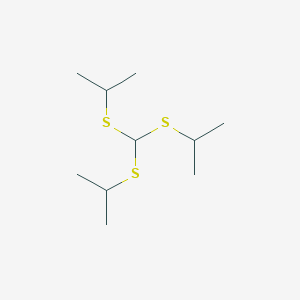
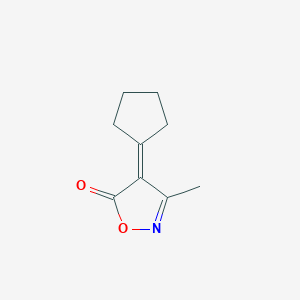
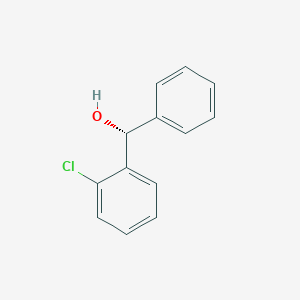
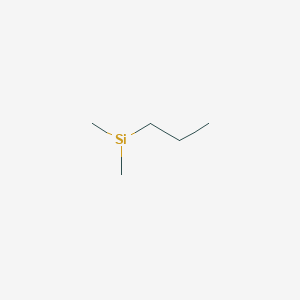
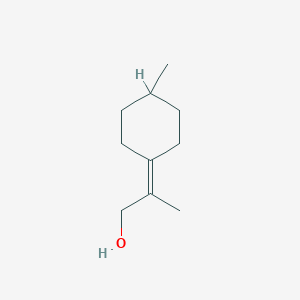

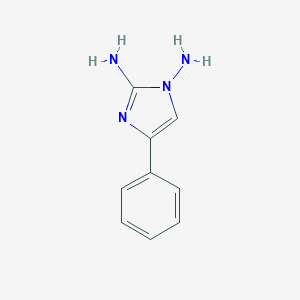
![Urea, [(4-hydroxy-3-methoxyphenyl)acetyl]-](/img/structure/B99011.png)
